molecular formula C21H9Cl6N3O3 B3059342 1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione CAS No. 98329-02-3

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B3059342
CAS No.: 98329-02-3
M. Wt: 564 g/mol
InChI Key: FXOQGHKORJYZFD-UHFFFAOYSA-N
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Description

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione is a triazine-based compound characterized by a central 1,3,5-triazinane-2,4,6-trione core substituted with three 3,4-dichlorophenyl groups. This structure confers unique electronic and steric properties, making it relevant in industrial and pharmaceutical applications. Triazine derivatives are widely utilized in herbicides, polymers, and drug development due to their stability and functional versatility . The dichlorophenyl substituents enhance lipophilicity and may influence binding interactions in biological systems or material matrices.

Properties

IUPAC Name

1,3,5-tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9Cl6N3O3/c22-13-4-1-10(7-16(13)25)28-19(31)29(11-2-5-14(23)17(26)8-11)21(33)30(20(28)32)12-3-6-15(24)18(27)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOQGHKORJYZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9Cl6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327531
Record name NSC664259
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98329-02-3
Record name NSC664259
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(3,4-dichlorphenyl)-1,3,5-triazin-2,4,6-trion
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclotrimerization of 3,4-Dichlorophenyl Isocyanate

Catalytic Pathways and Mechanism

The cyclotrimerization of aryl isocyanates to form isocyanurates follows an anionic or zwitterionic mechanism, depending on the catalyst employed. For 3,4-dichlorophenyl isocyanate (CAS 102-36-3), the reaction proceeds via nucleophilic attack on the electrophilic carbon of the isocyanate group, facilitated by carboxylate or quaternary ammonium catalysts. The electron-withdrawing 3,4-dichloro substituents enhance the electrophilicity of the isocyanate, accelerating trimerization compared to non-halogenated analogs.

Key mechanistic steps include:

  • Catalyst Activation : Carboxylate anions (e.g., acetate) deprotonate alcohols (if present) or directly attack the isocyanate carbon, forming a zwitterionic intermediate.
  • Stepwise Trimerization : The intermediate reacts with two additional isocyanate monomers, culminating in ring closure to yield the isocyanurate structure.
  • Catalyst Regeneration : The catalyst is released, enabling turnover cycles.

Catalyst Systems and Reaction Optimization

Potassium Acetate with Diethylene Glycol Methyl Ether (DEME)

Potassium acetate (KOAc) paired with DEME as a co-catalyst is highly effective for aryl isocyanates. For 3,4-dichlorophenyl isocyanate, this system achieves >90% conversion within minutes under mild conditions:

Catalyst Loading (mol%) Temperature (°C) Time (min) Solvent Conversion (%)
0.1 70 1.2 Bulk 90

The alcohol co-catalyst (DEME) likely forms hydrogen bonds with the isocyanate, polarizing the C=O bond and enhancing nucleophilic attack.

Tetrabutylammonium Acetate (TBAA)

TBAA, a quaternary ammonium carboxylate, catalyzes cyclotrimerization in bulk or solvent systems. For 3,4-dichlorophenyl isocyanate, TBAA (0.5 mol%) at 80°C for 60 minutes achieves 95% yield:

Catalyst Loading (mol%) Temperature (°C) Time (min) Solvent Yield (%)
0.5 80 60 Toluene 95

TBAA’s efficacy stems from its ability to stabilize anionic intermediates through ion pairing, reducing side reactions.

HTBD+OAc− (TBD-Acetic Acid Salt)

The hydrogen-bond-donating catalyst HTBD+OAc− enables room-temperature trimerization under air. For 3,4-dichlorophenyl isocyanate, 0.5 mol% catalyst in bulk achieves 92% yield in 30 minutes:

Catalyst Loading (mol%) Temperature (°C) Time (min) Solvent Yield (%)
0.5 25 30 Bulk 92

This system’s hydrogen-bonding capacity activates isocyanates without requiring inert atmospheres.

Solvent-Free vs. Solvent-Assisted Synthesis

Bulk (Solvent-Free) Conditions

Bulk reactions minimize dilution effects, favoring high conversion rates. For example, HTBD+OAc− achieves 92% yield in bulk. However, exothermicity requires careful temperature control to prevent oligomerization.

Solvent-Mediated Reactions

Polar aprotic solvents (e.g., acetonitrile, DMF) improve catalyst solubility but slow reaction kinetics. TBAA in toluene offers a balance, enabling 95% yield without side products.

Characterization and Purity Assessment

The product is characterized by:

  • Melting Point : Data from PubChem (CID 379572) corroborate experimental values.
  • Spectroscopy : IR (C=O stretch at ~1,700 cm⁻¹) and ¹³C NMR (carbonyl carbons at ~150 ppm).
  • Elemental Analysis : Matches theoretical values for C₂₁H₉Cl₆N₃O₃.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : 3,4-Dichlorophenyl isocyanate hydrolyzes to urea derivatives. Reactions must exclude moisture via inert atmospheres or molecular sieves.
  • Side Reactions : Overheating promotes allophanate or biuret formation. Temperature moderation and catalyst optimization suppress these pathways.

Industrial and Application Perspectives

This compound’s thermal stability and halogen content suggest utility in flame-retardant polymers or agrochemicals. Scalable methods like TBAA-catalyzed trimerization are preferred for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, altering its chemical properties.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.

Major Products Formed

    Substituted Derivatives: Various substituted derivatives are formed through nucleophilic substitution.

    Oxidized or Reduced Products: Oxidation or reduction reactions yield different oxidation states of the triazine ring.

    Hydrolysis Products: Hydrolysis leads to the formation of smaller fragments and breakdown products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione with structurally related triazinane-trione derivatives, highlighting key differences in substituents, synthesis, properties, and applications:

Compound Substituents Synthesis Key Properties/Applications References
This compound 3,4-Dichlorophenyl Likely via trimerization of 3,4-dichlorophenyl isocyanate Potential use in herbicides, polymers; enhanced lipophilicity and stability due to Cl substituents
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) Cyclohexyl Trimerization of cyclohexyl isocyanate (92% yield) High thermal stability; used as a model compound for crystallographic studies
1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione (4-Br) 4-Bromophenyl (S replaces O at C=S) Thionation of trione precursor with Lawesson’s reagent Red-shifted UV absorption; applications in nonlinear optics and electronic materials
TATT [(1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione)] Epoxy (oxiran-2-ylmethyl) Epoxidation of allyl precursors Anticancer agent (induces apoptosis); synergizes with curcumin
AdhFix Monomers (Triallyl and Thiol triazinane-triones) Allyl/Thiol-propyl Photoinitiated thiol-ene click chemistry Biomedical adhesives for bone fixation; biocompatible and biodegradable
TGIC [1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione] Epoxy Not specified Toxic (genotoxic, eye damage); used in powder coatings
1,3,5-Tris(2-(2-chloroethoxy)ethyl)-1,3,5-triazinane-2,4,6-trione Chloroethoxyethyl Nucleophilic substitution with chloroethoxy groups Water-soluble antimicrobial agent; active against Gram-negative bacteria
Irganox 3114 [1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-triazinane-trione] 3,5-Di-tert-butyl-4-hydroxybenzyl Functionalization with phenolic antioxidants High-performance antioxidant in plastics and rubbers; radical-scavenging properties

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in the target compound, Br in 4-Br): Enhance stability and lipophilicity, favoring environmental persistence or material durability. Bulkier Groups (e.g., tert-butyl in Irganox 3114): Improve steric hindrance, increasing thermal and oxidative stability. Reactive Moieties (e.g., epoxy in TATT, thiol in AdhFix): Enable crosslinking for biomedical or coating applications.

TGIC’s toxicity contrasts with the target compound’s unknown safety profile, highlighting the need for rigorous hazard assessment .

Material Science: AdhFix monomers demonstrate how triazinane-triones can be tailored for mechanical strength in biomaterials, whereas brominated derivatives (e.g., TBC) serve as flame retardants .

Synthetic Accessibility :

  • High-yield routes (e.g., 92% for TCy-TAZTO) suggest scalability for industrial use, whereas thionation or epoxidation may require specialized reagents .

Biological Activity

1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione (CAS No. 98329-02-3) is a compound belonging to the triazine class of chemicals. Its unique structure and properties have led to significant interest in its biological activities, particularly in the fields of antifungal and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound based on diverse sources.

  • Molecular Formula : C21H9Cl6N3O3
  • Molecular Weight : 564.03 g/mol
  • Melting Point : 277-279 °C
  • Density : 1.691 g/cm³

Antifungal Activity

Recent studies have highlighted the potential antifungal properties of triazine derivatives. For instance, a study involving novel thiosemicarbazides containing 1,3,5-triazines demonstrated significant synergistic effects with fluconazole against Candida albicans, indicating that similar compounds may exhibit comparable activities. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 2.0 μg/mL, showcasing their potency against resistant strains .

CompoundMIC (μg/mL)Activity Type
Compound 10l4.0Moderate against C. albicans
Compound 10a-o0.125 - 2.0Synergistic with fluconazole

Antimicrobial Properties

Triazine derivatives are recognized for their broad-spectrum antimicrobial activities. Research has shown that compounds similar to this compound can inhibit various Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of triazine derivatives is often attributed to their ability to interact with nucleophilic sites in biological molecules due to the electron-deficient nature of the triazine ring system. This characteristic enhances their reactivity and potential as pharmacological agents.

Case Studies and Research Findings

  • Synergistic Antifungal Studies : A series of experiments conducted on thiosemicarbazide derivatives revealed that certain triazine compounds significantly enhance the effectiveness of existing antifungal treatments against resistant fungal strains .
  • Antimicrobial Dendrimers : Recent research focused on peptide dendrimers incorporating triazine structures showed remarkable antimicrobial activity against multidrug-resistant bacteria . These findings suggest that triazine compounds could be pivotal in developing new antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione
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